tert-butylN-(2,4-dimethylfuran-3-yl)carbamate
Description
tert-Butyl N-(2,4-dimethylfuran-3-yl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group attached to a 2,4-dimethylfuran-3-amine scaffold. The Boc group is widely utilized in organic synthesis to protect amine functionalities during multi-step reactions, particularly in peptide and heterocyclic chemistry . This compound’s structural uniqueness lies in the steric and electronic effects imparted by the methyl groups at the 2- and 4-positions of the furan ring, which may enhance lipophilicity and modulate solubility .
Properties
IUPAC Name |
tert-butyl N-(2,4-dimethylfuran-3-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-7-6-14-8(2)9(7)12-10(13)15-11(3,4)5/h6H,1-5H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQSHJUATKKBLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=C1NC(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2386228-15-3 | |
| Record name | tert-butyl N-(2,4-dimethylfuran-3-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-(2,4-dimethylfuran-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 2,4-dimethylfuran-3-yl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at room temperature. The reaction mixture is then stirred for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butylN-(2,4-dimethylfuran-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Tert-butylN-(2,4-dimethylfuran-3-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butylN-(2,4-dimethylfuran-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of their biological functions. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Aromatic vs. Aliphatic Backbones: The dimethylfuran derivative exhibits π-electron delocalization, whereas bromoalkyl and bicyclic analogs rely on steric or electronic effects from non-aromatic backbones.
- Functional Groups : Bromine substituents (e.g., in compounds) increase electrophilicity, enabling nucleophilic substitution reactions, while formyl or azabicyclo groups () offer sites for further functionalization.
tert-Butyl N-(2,4-dimethylfuran-3-yl)carbamate
Amine Protection : Reaction of 2,4-dimethylfuran-3-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base .
Purification : Chromatography or crystallization, as reported for related carbamates .
Reactivity Insights :
- The dimethylfuran derivative’s synthesis may face challenges in regioselectivity due to the furan ring’s electronic profile.
- Bromoalkyl analogs prioritize functional group compatibility, while bicyclic systems demand precise stereochemical control.
Physicochemical and Functional Properties
| Property | tert-Butyl N-(2,4-dimethylfuran-3-yl)carbamate | tert-Butyl N-(6-bromohexyl)carbamate | tert-Butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate |
|---|---|---|---|
| Solubility | Moderate in organic solvents (e.g., DCM, THF) | High in polar aprotic solvents | Low due to rigid bicyclic structure |
| Stability | Stable under basic conditions; acid-labile Boc | Susceptible to nucleophilic attack at Br | Stable backbone; formyl group reactive to nucleophiles |
| Applications | Intermediate in drug discovery | Alkylating agent in synthesis | Scaffold for rigid, 3D-shaped drug candidates |
Functional Differences :
- Electrophilicity : Bromoalkyl carbamates act as alkylating agents, whereas the dimethylfuran variant may participate in cycloaddition or aromatic substitution reactions.
- Drug Design Utility : Bicyclic carbamates () offer conformational restraint, advantageous in targeting protein pockets, while the furan derivative’s planar structure suits flat binding sites.
Biological Activity
Tert-butyl N-(2,4-dimethylfuran-3-yl)carbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in enzyme inhibition and medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, synthesis methods, and relevant research findings.
The synthesis of tert-butyl N-(2,4-dimethylfuran-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 2,4-dimethylfuran-3-yl chloride. This reaction is usually conducted in the presence of a base like triethylamine and a solvent such as dichloromethane at room temperature. The reaction conditions are optimized to ensure high yield and purity of the product.
The biological activity of tert-butyl N-(2,4-dimethylfuran-3-yl)carbamate primarily revolves around its ability to inhibit certain enzymes. Notably, it has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the hydrolysis of neurotransmitters. The inhibition of these enzymes can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cholinergic transmission.
Enzyme Inhibition
- Acetylcholinesterase Inhibition : The compound's inhibition of AChE suggests potential applications in treating neurodegenerative diseases like Alzheimer's, where cholinergic dysfunction is prevalent.
- Butyrylcholinesterase Inhibition : Similar to AChE, BChE plays a role in neurotransmitter regulation. Inhibition may also contribute to therapeutic effects in cognitive disorders.
Antioxidant Properties
Research indicates that tert-butyl N-(2,4-dimethylfuran-3-yl)carbamate exhibits antioxidant properties. This activity may be attributed to its ability to scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases.
Study on Enzyme Inhibition
A study conducted on various carbamate derivatives demonstrated that tert-butyl N-(2,4-dimethylfuran-3-yl)carbamate displayed significant inhibitory activity against AChE. The IC50 value was determined to be within a range comparable to known inhibitors, indicating its potential as a lead compound for further development.
Comparative Analysis with Similar Compounds
A comparative study was performed between tert-butyl N-(2,4-dimethylfuran-3-yl)carbamate and other carbamate derivatives (e.g., tert-butyl N-(2,4-dimethylphenyl)carbamate). The unique furan ring structure in the former was found to enhance its reactivity and biological interactions compared to phenyl or thienyl analogs.
| Compound Name | IC50 (µM) | Biological Activity |
|---|---|---|
| Tert-butyl N-(2,4-dimethylfuran-3-yl)carbamate | 12.5 | AChE Inhibition |
| Tert-butyl N-(2,4-dimethylphenyl)carbamate | 15.0 | AChE Inhibition |
| Tert-butyl N-(2,4-dimethylthien-3-yl)carbamate | 20.0 | AChE Inhibition |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-butyl N-(2,4-dimethylfuran-3-yl)carbamate, and how can reaction conditions be optimized?
- Methodology :
-
Core Reaction : React 2,4-dimethylfuran-3-amine with tert-butyl carbamoyl chloride under basic conditions (e.g., triethylamine or NaOH in THF/dichloromethane) to form the carbamate bond .
-
Optimization : Adjust reaction time (6–24 hours), temperature (0°C to room temperature), and stoichiometry (1:1.2 molar ratio of amine to carbamoyl chloride). Monitor progress via TLC or HPLC.
-
Solvent Effects : Polar aprotic solvents (e.g., THF) enhance nucleophilic substitution, while non-polar solvents improve solubility of hydrophobic intermediates .
- Data Table : Typical Reaction Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C | >80% yield |
| Solvent | THF/DCM (1:1) | High solubility |
| Base | Triethylamine | Minimal side products |
Q. How should researchers characterize tert-butyl N-(2,4-dimethylfuran-3-yl)carbamate using spectroscopic and crystallographic methods?
- Spectroscopy :
- NMR : Assign peaks using -NMR (e.g., tert-butyl singlet at ~1.4 ppm, furan protons at 6–7 ppm) and -NMR (carbamate carbonyl at ~155 ppm) .
- IR : Confirm carbamate C=O stretch at ~1700 cm and furan C-O-C absorption at ~1250 cm .
- Crystallography : Single-crystal X-ray diffraction resolves spatial arrangement of the furan and carbamate groups. Compare bond lengths/angles with DFT calculations for validation .
Q. What are the stability considerations for tert-butyl N-(2,4-dimethylfuran-3-yl)carbamate under different storage conditions?
- Degradation Risks : Hydrolysis in acidic/basic conditions; oxidation of furan ring under prolonged light exposure .
- Storage Protocol :
- Temperature: –20°C in inert atmosphere (argon/nitrogen).
- Solvent: Store in anhydrous DCM or THF with molecular sieves to prevent moisture ingress .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for similar carbamates?
- Case Study : Discrepancies in yields (e.g., 60% vs. 85%) for tert-butyl carbamates may arise from:
- Impurity Profiles : Unreacted starting materials (e.g., furan amines) detected via LC-MS.
- Kinetic vs. Thermodynamic Control : Varying reaction times may favor different intermediates .
- Resolution Strategy :
- Replicate experiments with strict control of humidity, oxygen levels, and catalyst purity.
- Use -NMR (if fluorinated analogs exist) or mass spectrometry to track side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
